(3-Cyclopropyl-4-fluorophenyl)methanamine structure elucidation
(3-Cyclopropyl-4-fluorophenyl)methanamine structure elucidation
An In-depth Technical Guide: Structure Elucidation of (3-Cyclopropyl-4-fluorophenyl)methanamine: An Integrated Spectroscopic and Crystallographic Approach
Introduction
(3-Cyclopropyl-4-fluorophenyl)methanamine is a substituted benzylamine derivative with the molecular formula C₁₀H₁₂FN and a molecular weight of 165.21 g/mol .[1] Its structural motifs, including a fluorinated aromatic ring and a cyclopropyl group, make it a valuable building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and agents targeting the central nervous system.[2]
Given its role in drug development, the unambiguous determination of its chemical structure is a prerequisite for advancing any research or manufacturing endeavor.[3] A comprehensive structural analysis not only confirms the identity and purity of the molecule but also provides the foundational data required for regulatory submissions and for understanding its structure-activity relationships (SAR).
This guide presents a holistic and logical workflow for the complete structure elucidation of (3-Cyclopropyl-4-fluorophenyl)methanamine. We will move from foundational techniques that confirm elemental composition and functional groups to advanced multi-dimensional NMR spectroscopy for mapping atomic connectivity. Finally, we will discuss single-crystal X-ray crystallography as the ultimate method for irrefutable three-dimensional structure confirmation.[4][5][6] This multi-faceted approach embodies the principle of a self-validating system, where data from orthogonal techniques converge to provide a single, consistent structural solution.
Part 1: Foundational Analysis – Confirming the Molecular Blueprint
Before delving into complex connectivity, the initial step is to confirm the molecular formula and identify the core functional groups. This is efficiently achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
Expertise & Causality: The choice of HRMS, over standard-resolution MS, is deliberate. Its ability to measure mass-to-charge ratios (m/z) to a high degree of accuracy (typically <5 ppm) is crucial for distinguishing between isobaric species (different formulas with the same nominal mass) and providing unequivocal confirmation of the elemental composition.[7]
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). Positive ion mode is selected to protonate the basic amine group, forming the [M+H]⁺ ion.
-
Data Acquisition: Acquire the mass spectrum using a Time-of-Flight (TOF) or Orbitrap mass analyzer over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
Data Presentation & Interpretation: The primary objective is to match the experimentally observed accurate mass of the protonated molecular ion with the theoretically calculated mass for C₁₀H₁₃FN⁺.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂FN |
| Adduct | [M+H]⁺ |
| Calculated Monoisotopic Mass | 166.1027 |
| Observed Mass (Hypothetical) | 166.1025 |
| Mass Error (ppm) | -1.2 |
A mass error of less than 5 ppm provides strong evidence for the proposed molecular formula. Further analysis using tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of the aminomethyl group or cleavages related to the cyclopropyl ring, offering preliminary structural insights.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Causality: FTIR is a rapid and non-destructive technique that probes the vibrational modes of molecules. It is exceptionally useful for identifying key functional groups, which in this case are the primary amine, the aromatic ring, the C-F bond, and the cyclopropyl group.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Data Presentation & Interpretation: The FTIR spectrum provides a unique fingerprint of the molecule's functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Asymmetric & Symmetric) | 3400-3250 (two bands) | Confirms the presence of a primary amine (-NH₂).[9][10] |
| Aromatic C-H Stretch | 3100-3000 | Indicates hydrogens on the benzene ring. |
| Aliphatic C-H Stretch (Cyclopropyl & Methylene) | 3000-2850 | Corresponds to the C-H bonds of the cyclopropyl and -CH₂- groups. |
| N-H Bend (Scissoring) | 1650-1580 | Further evidence of the primary amine.[9] |
| Aromatic C=C Stretch | 1600-1450 | Confirms the presence of the benzene ring. |
| C-N Stretch (Aromatic Amine) | 1335-1250 | Indicates the bond between the ring and the aminomethyl group.[11] |
| C-F Stretch | 1250-1000 (strong) | A strong, characteristic band confirming the fluorine substituent. |
| N-H Wag | 910-665 (broad) | A characteristic out-of-plane bend for primary amines.[9] |
Part 2: High-Resolution Structural Mapping via NMR Spectroscopy
While MS and FTIR confirm the building blocks, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the precise atomic connectivity.[12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.[13]
Logical Workflow for NMR-Based Structure Elucidation
The following diagram illustrates the systematic workflow, where each experiment builds upon the information provided by the last.
Caption: Workflow for integrating 1D and 2D NMR data.
1D NMR: ¹H and ¹³C {¹H} / DEPT
Experimental Protocol: 1D NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 90° pulse angle, a sufficient relaxation delay (d1), and 16-32 scans.
-
¹³C {¹H} NMR Acquisition: Acquire the proton-decoupled carbon spectrum. This is a less sensitive nucleus, requiring more scans (e.g., 1024 or more) and a wider spectral width.
-
DEPT-135/90 Acquisition: Perform DEPT-135 (CH/CH₃ positive, CH₂ negative) and DEPT-90 (only CH positive) experiments to differentiate between carbon types.
Predicted Data & Interpretation: The following tables summarize the predicted chemical shifts (δ) and multiplicities based on the known structure. Actual values may vary slightly depending on solvent and concentration.
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Assignment |
|---|---|---|---|---|---|
| H-2 | ~7.20 | d | 1H | J(H2,H6) ≈ 2.0 | Aromatic Proton |
| H-5 | ~7.05 | d | 1H | J(H5,H6) ≈ 8.5 | Aromatic Proton |
| H-6 | ~6.95 | dd | 1H | J(H6,H5) ≈ 8.5, J(H6,H2) ≈ 2.0 | Aromatic Proton |
| -CH₂-NH₂ | ~3.85 | s | 2H | - | Benzylic Methylene |
| -NH₂ | ~1.50 | br s | 2H | - | Primary Amine |
| H-cyclopropyl | ~1.90 | m | 1H | - | Cyclopropyl Methine |
| H-cyclopropyl | ~0.95 & ~0.65 | m | 4H | - | Cyclopropyl Methylenes |
Table: Predicted ¹³C NMR & DEPT Data (100 MHz, CDCl₃)
| Carbon Label | Predicted δ (ppm) | DEPT-135 | DEPT-90 | Assignment |
|---|---|---|---|---|
| C-4 | ~158 (d, ¹J(CF)≈245 Hz) | No Signal | No Signal | Quaternary C-F |
| C-1 | ~135 | No Signal | No Signal | Quaternary C-CH₂ |
| C-3 | ~132 (d, ²J(CF)≈15 Hz) | No Signal | No Signal | Quaternary C-Cyclopropyl |
| C-2 | ~130 (d, ³J(CF)≈5 Hz) | CH | CH | Aromatic Methine |
| C-5 | ~128 (d, ²J(CF)≈18 Hz) | CH | CH | Aromatic Methine |
| C-6 | ~115 (d, ³J(CF)≈8 Hz) | CH | CH | Aromatic Methine |
| -CH₂-NH₂ | ~45 | CH₂ | No Signal | Benzylic Methylene |
| C-cyclopropyl (CH) | ~15 | CH | CH | Cyclopropyl Methine |
| C-cyclopropyl (CH₂) | ~9 | CH₂ | No Signal | Cyclopropyl Methylene |
2D NMR: COSY, HSQC, and HMBC
Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[14]
-
COSY is used first to establish proton-proton connectivities within isolated spin systems (e.g., the aromatic ring protons).[15]
-
HSQC then links each proton directly to the carbon it is attached to, providing definitive C-H assignments.[15][16]
-
HMBC is the final key, revealing long-range (2-3 bond) correlations that connect these individual spin systems together, building the complete molecular skeleton.[17]
Protocol: Standard 2D NMR Experiments These experiments are typically run using standard pulse programs available on modern NMR spectrometers. Optimization of parameters like spectral widths and acquisition times is necessary to achieve good resolution.
Interpretation of Key 2D Correlations:
-
COSY: Expect cross-peaks between H-5 and H-6, and between H-2 and H-6 (a weaker, meta-coupling). Complex cross-peaks will also be seen within the cyclopropyl proton signals.
-
HSQC: This spectrum will show a correlation peak for every protonated carbon, directly linking the signals in the ¹H and ¹³C tables above. For example, the proton at ~7.20 ppm will show a cross-peak to the carbon at ~130 ppm, definitively assigning them as H-2 and C-2.
-
HMBC: This is where the structure is fully assembled. Key correlations to look for are:
-
From the benzylic -CH₂- protons (~3.85 ppm) to:
-
C-1 (~135 ppm) - 2-bond correlation
-
C-2 (~130 ppm) and C-6 (~115 ppm) - 3-bond correlations
-
-
From the cyclopropyl methine proton (~1.90 ppm) to:
-
C-3 (~132 ppm) - 2-bond correlation
-
C-2 (~130 ppm) and C-4 (~158 ppm) - 3-bond correlations
-
-
From aromatic proton H-5 (~7.05 ppm) to:
-
C-1, C-3, and C-4 - 3-bond correlations
-
-
These HMBC correlations bridge the benzylic, aromatic, and cyclopropyl fragments, leaving no doubt as to the final structure.
Part 3: Absolute Proof – Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography stands alone as the technique that provides direct, unambiguous visualization of the molecular structure in three dimensions.[4][18] It is the "gold standard" for structural proof, yielding precise bond lengths, bond angles, and conformational details that spectroscopic methods can only infer.[6][19]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/hexane).
-
Crystal Selection and Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map, which is subsequently refined to yield the final atomic positions and thermal parameters.
Data Interpretation: The final output is a three-dimensional model of the molecule. The quality of the structure is assessed by the R-factor (residual factor), with values below 5% (0.05) indicating an excellent fit between the experimental data and the final structural model. This technique definitively confirms the connectivity of the cyclopropyl group at position 3 and the fluorine atom at position 4 of the phenyl ring, adjacent to the aminomethyl group at position 1.
Part 4: Method Validation in a Regulated Environment
Trustworthiness: In the context of drug development, simply elucidating the structure is not enough. The analytical methods used for routine quality control must be validated to ensure they are fit for their intended purpose.[20][21] Method validation is a documented process that demonstrates an analytical method's suitability, providing evidence of its reliability, accuracy, and consistency.[22][23] This is a core requirement of regulatory agencies like the FDA and EMA.[24]
Key Validation Parameters (ICH Q2(R1))
| Parameter | Purpose |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). |
| Accuracy | The closeness of test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |
Conclusion
The comprehensive structure elucidation of (3-Cyclopropyl-4-fluorophenyl)methanamine is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow begins with foundational methods like HRMS and FTIR to confirm the molecular formula and key functional groups. It then proceeds to a detailed investigation using a suite of 1D and 2D NMR experiments, which meticulously piece together the atomic connectivity of the molecule. Finally, single-crystal X-ray crystallography can be employed to provide absolute, three-dimensional proof of the structure. This integrated, self-validating approach ensures the highest level of scientific integrity and provides the robust, unambiguous characterization required for the advancement of this important chemical intermediate in research and drug development.
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